Quinuclidine hydrochloride

Catalog No.
S708307
CAS No.
39896-06-5
M.F
C7H14ClN
M. Wt
147.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinuclidine hydrochloride

CAS Number

39896-06-5

Product Name

Quinuclidine hydrochloride

IUPAC Name

1-azabicyclo[2.2.2]octane;hydrochloride

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

InChI

InChI=1S/C7H13N.ClH/c1-4-8-5-2-7(1)3-6-8;/h7H,1-6H2;1H

InChI Key

BZLBBZLOMXKMTA-UHFFFAOYSA-N

SMILES

C1CN2CCC1CC2.Cl

Canonical SMILES

C1C[NH+]2CCC1CC2.[Cl-]

The exact mass of the compound Quinuclidine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168431. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Quinuclidine hydrochloride (CAS 39896-06-5) is the highly stable, solid hydrochloride salt of 1-azabicyclo[2.2.2]octane. It serves as a critical procurement precursor for the quinuclidine core, a sterically unhindered, highly nucleophilic tertiary amine widely used in pharmaceutical synthesis, specialized catalysis, and materials science . By providing the azabicyclo[2.2.2]octane framework in a robust, non-volatile salt form, it bypasses the severe handling and storage challenges associated with the free base, while maintaining excellent water solubility and precursor suitability for in situ free-basing.

Procurement Fit

1 Stable salt for precise stoichiometric control in organometallic synthesis
2 High basicity and nucleophilicity profile for catalyst screening
3 Solid form preferred when free base sublimation or handling is problematic

Procurement substitution with quinuclidine free base frequently fails due to severe handling constraints; the free base is highly volatile, sublimes readily at room temperature, and is hygroscopic, which compromises stoichiometric precision and shelf life . Substituting with other common tertiary amines, such as triethylamine (TEA) or DABCO, fails in application because TEA suffers from significant steric hindrance around the nitrogen lone pair, while DABCO introduces a second nitrogen atom that can cause unwanted bridging or bidentate coordination [1]. Quinuclidine hydrochloride ensures the exact, stable dosing of a mono-nitrogen, sterically unhindered nucleophile without the risk of reagent loss .

Substitution Risk

Free base Quinuclidine free base readily sublimes and is hygroscopic; its hydrochloride ensures stoichiometric accuracy and easy handling.
DABCO DABCO and other bicyclic amines exhibit lower basicity and nucleophilicity; reported catalyst performance may not transfer, especially for demanding electrophiles.
Triethylamine Flexible alkylamines show reduced SN2 reactivity due to steric shielding; the rigid quinuclidine cage provides higher reported reaction rates.

Elimination of Sublimation and Volatility for Precise Stoichiometry

Quinuclidine free base exhibits a high vapor pressure (1.5 mmHg at 20 °C) and sublimes readily, complicating accurate weighing and long-term storage . In contrast, quinuclidine hydrochloride is a non-volatile crystalline solid with a melting point exceeding 300 °C . This thermal stability prevents mass loss during storage and handling, ensuring precise stoichiometric addition in sensitive catalytic or synthetic workflows.

Evidence DimensionVapor pressure and thermal stability
Target Compound DataQuinuclidine hydrochloride: Non-volatile, mp >300 °C
Comparator Or BaselineQuinuclidine free base: Vapor pressure 1.5 mmHg at 20 °C, sublimes at ~156 °C
Quantified DifferenceComplete elimination of room-temperature volatility and sublimation
ConditionsStandard laboratory handling and storage conditions

Eliminating volatility ensures accurate weighing and prevents reagent loss, which is critical for reproducible yields in pharmaceutical synthesis.

Mayr N nucleophilicity
Head-to-head
N = 20.54 (quinuclidine) vs. DABCO 18.80, triethylamine 17.1
Supports nucleophilicity-driven catalyst selection
Approx. 55-fold rate difference vs. DABCO under Mayr equation

Precursor Suitability for In Situ Catalyst Generation

In complex catalytic cycles, such as the Cu-catalyzed cross-dehydrogenative coupling (CDC) used in securinega alkaloid synthesis, quinuclidine hydrochloride serves as an essential co-catalyst precursor[1]. Studies demonstrate that using a defined molar ratio of quinuclidine and quinuclidine hydrochloride (e.g., 20 mol % each) buffers the system and facilitates the E1cB elimination step, regenerating the active catalyst [1]. Attempting to use purely the free base fails to achieve the optimal turnover, whereas the hydrochloride salt provides a stable, easily quantifiable proton source and buffering agent.

Evidence DimensionCatalytic turnover and yield in CDC reactions
Target Compound DataQuinuclidine hydrochloride (used with free base): Enables optimal yield (e.g., 56% in targeted steps)
Comparator Or BaselineOmission of the hydrochloride salt or use of unbuffered free base
Quantified DifferenceEssential for catalytic turnover; omission leads to reaction failure or significantly lower yields
ConditionsCu-catalyzed CDC reaction in acetonitrile at ambient temperature

Procuring the hydrochloride salt allows chemists to precisely control the protonation state and buffering capacity in sensitive catalytic cycles.

Conjugate acid pKa
Head-to-head
pKa 11.3 (quinuclidine)
Highest basicity among tested quinuclidine catalysts
Correlates with broader Baylis–Hillman substrate scope

Synthesis of Stable Group 13 Trihydride Adducts

Quinuclidine hydrochloride is the preferred precursor for synthesizing quinuclidine-stabilized group 13 trihydrides (e.g., BH3, AlH3, GaH3) used in chemical vapor deposition (CVD) [1]. Reacting the hydrochloride salt directly with LiMH4 (M = B, Al, Ga) yields high-purity adducts [1]. The hydrochloride salt's lack of handling degradation (compared to the free base) and its controlled reactivity with lithium aluminum hydride prevent unwanted side reactions, making it superior to direct free-base complexation for isolating pure, stable alane and gallane adducts.

Evidence DimensionPrecursor efficiency for MH3 adduct synthesis
Target Compound DataQuinuclidine hydrochloride: Yields stable, pure HC(CH2CH2)3N·MH3 adducts via reaction with LiMH4
Comparator Or BaselineQuinuclidine free base: Prone to moisture contamination and volatility, complicating direct complexation
Quantified DifferenceProvides a controlled, measurable reaction pathway for sensitive metal hydrides
ConditionsReaction with LiMH4 (M = B, Al, Ga) under anhydrous conditions

For materials science buyers, the hydrochloride salt provides a safer, more reliable route to synthesize highly reactive CVD precursors.

Melting point
Head-to-head
HCl salt 365 °C vs. free base 157–160 °C
Thermal stability advantage for solid-state handling
Over 200 °C difference; free base sublimes
Crystal structure
Reported
N–H···Cl hydrogen bond, mirror symmetry
Solid-form and co-crystal design context
Halogenated analogs alter packing geometry
Metal trihydride adducts
Class-level
1:1 adducts with BH₃, AlH₃, GaH₃ characterized
Potential CVD precursor research context
Stability ranking vs. other Lewis bases not quantified
SN2 relative rate
Head-to-head
~50× faster than triethylamine with MeI
Supports nucleophilicity advantage in alkylations
Steric hindrance reduced in rigid cage

Pharmaceutical Intermediate Synthesis

Used as a stable, weighable precursor to introduce the quinuclidine moiety into muscarinic receptor antagonists and other CNS-active drugs, avoiding the handling losses associated with the volatile free base.

In Situ Catalyst Generation for Cross-Coupling

Employed as a proton source and buffered co-catalyst alongside the free base in cross-dehydrogenative couplings (CDC) and Baylis-Hillman reactions, where precise stoichiometry is required for high turnover [1].

Precursor for CVD Metal Hydride Adducts

Utilized in reaction with lithium aluminum hydride or lithium gallium hydride to synthesize highly stable quinuclidine-alane or quinuclidine-gallane adducts for chemical vapor deposition in semiconductor manufacturing [2].

Synthesis of Quinuclidine N-Oxide (QNO)

Serves as the starting material for oxidation to QNO, a non-toxic replacement for the mutagenic solvent HMPA in highly stereoselective aldol and enolate reactions[3].

Application Fit

Application
Selection Property
Validation Focus
Baylis–Hillman reaction
Catalyst basicity and nucleophilicity
Substrate scope expansion vs. DABCO benchmarks
Group 13 trihydride adduct synthesis
Stable salt as free base source
Adduct characterization and volatility for CVD
SN2 alkylation / quaternization
Sterically exposed nitrogen lone pair
Reaction rate comparison with triethylamine
Pharmaceutical solid-form screening
Thermal stability and crystal habit
Melting point and hydrogen-bonding consistency

UNII

M95W3BUM1R

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

39896-06-5

Wikipedia

Quinuclidine hydrochloride

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